5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, chlorophenyl, and ethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone ring, followed by the introduction of the chlorophenyl and ethoxybenzoyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, ethoxybenzoyl chloride, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
5-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but lacks the ethoxybenzoyl group.
5-(4-CHLOROPHENYL)-4-(4-METHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxybenzoyl group in 5-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C21H20ClNO5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO5/c1-2-28-16-9-5-14(6-10-16)19(25)17-18(13-3-7-15(22)8-4-13)23(11-12-24)21(27)20(17)26/h3-10,18,24-25H,2,11-12H2,1H3/b19-17- |
InChI Key |
VXBLJBRUNIRBQR-ZPHPHTNESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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